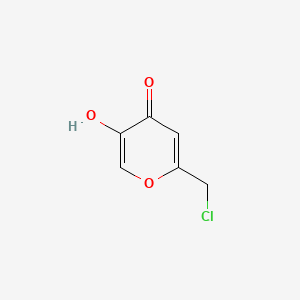

2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-5-hydroxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO3/c7-2-4-1-5(8)6(9)3-10-4/h1,3,9H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVIQCQIJLDTEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C(C1=O)O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064741 | |

| Record name | 4H-Pyran-4-one, 2-(chloromethyl)-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7559-81-1 | |

| Record name | Chlorokojic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7559-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorokojic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007559811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorokojic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorokojic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Pyran-4-one, 2-(chloromethyl)-5-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4H-Pyran-4-one, 2-(chloromethyl)-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROKOJIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UB7QQW2D47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, also known as chlorokojic acid. This compound, a derivative of the naturally occurring kojic acid, has garnered interest for its potential biological activities. This document collates available data on its chemical and physical characteristics, provides a detailed experimental protocol for its synthesis, and explores its known biological effects and mechanisms of action. All quantitative data are presented in structured tables for clarity, and key processes are visualized through diagrams generated using the DOT language.

Chemical and Physical Properties

This compound is a solid organic compound. Its core structure is a 4H-pyran-4-one ring, substituted with a chloromethyl group at the 2-position and a hydroxyl group at the 5-position.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClO₃ | [1][2][3] |

| Molecular Weight | 160.56 g/mol | [1][2][3] |

| CAS Number | 7559-81-1 | [1][2][3] |

| Appearance | Solid | N/A |

| Melting Point | 164-165 °C | N/A |

| Boiling Point | Data not available | [4][5] |

| Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

Synthesis

The primary route for the synthesis of this compound is through the chlorination of kojic acid.

Experimental Protocol: Synthesis from Kojic Acid

This protocol describes the synthesis of this compound from kojic acid and thionyl chloride.

Materials:

-

Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one)

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

-

Anhydrous benzene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Ice bath

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend kojic acid in anhydrous diethyl ether.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride to the cooled suspension with continuous stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Gently reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the resulting precipitate and wash it with cold anhydrous diethyl ether.

-

The crude product can be purified by recrystallization from a suitable solvent such as benzene.

-

Dry the purified product under vacuum.

Logical Workflow for Synthesis:

Biological Activity and Mechanism of Action

This compound has demonstrated notable biological activities, primarily as an antimicrobial and an enzyme inhibitor.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.[6][7][8]

Mechanism of Action: Cell Membrane Disruption

The primary antimicrobial mechanism of this compound is believed to be the disruption of the microbial cell membrane. The lipophilic nature of the pyran ring facilitates its interaction with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of intracellular components, ultimately resulting in cell death.

Tyrosinase Inhibition

This compound is an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[9][10] This property makes it a compound of interest for applications in cosmetics and treatments for hyperpigmentation.

Mechanism of Action: Copper Chelation

Tyrosinase is a copper-containing enzyme. The inhibitory action of this compound stems from its ability to chelate the copper ions within the active site of the enzyme. The 5-hydroxy and 4-keto groups of the pyranone ring form a bidentate ligand that binds to the copper ions, rendering the enzyme inactive.[11][12]

Safety and Handling

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile compound with established antimicrobial and enzyme-inhibiting properties. This guide has summarized its fundamental chemical and physical data, provided a clear synthesis protocol, and detailed its primary mechanisms of biological action. Further research into its solubility, pKa, and a broader range of biological activities could unlock its full potential in various scientific and industrial applications.

References

- 1. mdpi.com [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Pyrans | Fisher Scientific [fishersci.com]

- 6. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of tyrosinase inhibitory (4-oxo-4H-pyran-2-yl)acrylic acid ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of highly potent tyrosinase inhibitor, T1, with significant anti-melanogenesis ability by zebrafish in vivo assay and computational molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one (Chlorokojic Acid)

CAS Number: 7559-81-1

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, also known as chlorokojic acid. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, spectroscopic data, and biological activities.

Core Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. This information is critical for its application in experimental settings and for the development of analytical methods.

Table 1: Physicochemical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₆H₅ClO₃ | [1][2] |

| Molecular Weight | 160.56 g/mol | [1][2] |

| Physical Form | Pale-yellow to Yellow-brown Solid | Data from supplier information. |

| Melting Point | Not explicitly found in searches. | |

| Boiling Point | Not explicitly found in searches. | |

| Solubility | No specific data found. | General solubility information for similar compounds suggests solubility in polar organic solvents. |

| pKa | Not explicitly found in searches. |

Table 2: Spectroscopic Data Summary

| Spectroscopy | Key Features |

| ¹H NMR | Data not available in detail from searches. A spectrum is available on SpectraBase. |

| ¹³C NMR | Data not available in detail from searches. |

| FT-IR | Vibrational spectra have been analyzed and theoretical spectra are in agreement with experimental ones.[3] |

| Mass Spectrometry | Data not available in detail from searches. |

| Crystal Structure | The crystal structure has been solved in the polar space group Pna21. The structure features molecular ribbons formed by molecules related by a twofold screw axis and linked by O-H···O hydrogen bonds.[3] |

Synthesis and Experimental Protocols

While a detailed, step-by-step synthesis protocol with reaction conditions and purification methods remains elusive in the public domain, a general synthetic route has been described.

Synthesis of this compound

The compound is synthesized from the reaction of 2,5-dichloro-4H-pyran with hydroxylamine and HCl in water.[1] This reaction suggests a nucleophilic substitution of one of the chlorine atoms on the pyran ring by a hydroxyl group, followed by tautomerization to the more stable 4-pyranone form.

Diagram 1: Proposed Synthesis Workflow

References

Unveiling the Biological Potential of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biological activity of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one. While direct and extensive research on this specific compound is limited, this document consolidates the available data, drawing insights from studies on closely related 5-hydroxy-4H-pyran-4-one derivatives. This guide covers known biological activities, presents quantitative data from related compounds to infer potential efficacy, details relevant experimental protocols, and visualizes potential mechanisms and workflows. The information herein aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting both the potential of this chemical scaffold and the areas requiring further investigation.

Introduction

This compound is a derivative of kojic acid, a well-known natural product with a 5-hydroxy-4H-pyran-4-one core structure. This scaffold is recognized for its versatile biological activities, including anticancer, antioxidant, and antibacterial properties. The introduction of a chloromethyl group at the 2-position offers a reactive site that can potentially alkylate biological macromolecules, suggesting a mechanism for targeted therapeutic intervention. This guide explores the biological activities associated with this compound and its close analogs, providing a framework for future research and development.

Biological Activities and Quantitative Data

Direct quantitative data on the biological activity of this compound is not extensively available in peer-reviewed literature. However, the broader family of 5-hydroxy-4H-pyran-4-one derivatives has been evaluated for various biological effects. The following tables summarize the activities of these related compounds to provide a comparative context for the potential of this compound.

Anticancer and Cytotoxic Activity of 4H-Pyran-4-one Derivatives

The 4H-pyran-4-one scaffold is a common feature in compounds exhibiting significant cytotoxicity against various cancer cell lines.

| Compound/Derivative | Cell Line | Activity Type | IC50 (µM) | Reference |

| 5-hydroxy-2-methyl-4H-pyran-4-one derivative 4a | HT1080 (Glioma) | Anti-proliferative | 1.43 | [1] |

| 5-hydroxy-2-methyl-4H-pyran-4-one derivative 4a | U87 (Glioma) | Anti-proliferative | 4.6 | [1] |

| Ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivative 4g | SW-480 (Colon Cancer) | Anti-proliferative | 34.6 | [2] |

| Ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivative 4i | SW-480 (Colon Cancer) | Anti-proliferative | 35.9 | [2] |

| Ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivative 4j | MCF-7 (Breast Cancer) | Anti-proliferative | 26.6 | [2] |

| 4-Amino-2H-pyran-2-one analog 27 | Various Cancer Cell Lines | Tumor Cell Growth Inhibition | 0.059 - 0.090 | [3] |

| 4H-pyran derivative 4d | HCT-116 (Colorectal Cancer) | Anti-proliferative | 75.1 | [4] |

| 4H-pyran derivative 4k | HCT-116 (Colorectal Cancer) | Anti-proliferative | 85.88 | [4] |

Enzyme Inhibition Activity

This compound has been utilized as a precursor in the synthesis of tyrosinase inhibitors. The inhibitory activities of the resulting derivatives are presented below. Additionally, other pyranone derivatives have shown inhibitory activity against other enzymes like Sortase A.

| Precursor/Core Structure | Target Enzyme | Derivative | IC50 (mM) | Reference |

| 5-hydroxy-2-chloromethyl-4H-pyran-4-one | Mushroom Tyrosinase | 5-substituted-3-[5-hydroxy-4-pyrone-2-yl-methymercapto]-4-amino-1,2,4-triazole derivatives | Not specified for all, but compounds showed significant inhibition | [5] |

| 4-chlorocinnamaldehyde (for comparison) | Mushroom Tyrosinase | N/A | 0.07 (monophenolase), 0.3 (diphenolase) | [5] |

| 5-hydroxy-(4H)-pyran-4-one | Sortase A | Kojic acid derived inhibitors | Moderate potency reported | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline generalized protocols for assessing the biological activities relevant to this compound and its derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

References

- 1. Design, synthesis and biological evaluation of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development and mechanistic analysis of 5-hydroxy-(4H)-pyran-4-one-derived covalent inhibitors against Sortase A activity | Poster Board #346 - American Chemical Society [acs.digitellinc.com]

- 7. benchchem.com [benchchem.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one Derivatives and Analogs for Researchers and Drug Development Professionals

An Introduction to a Versatile Scaffold: 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, a derivative of kojic acid, serves as a pivotal scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and diverse biological activities, including its potential as an anticancer, antibacterial, and antifungal agent. Detailed experimental protocols and an analysis of its mechanism of action are presented to facilitate further research and drug development.

Synthesis of the Core and its Derivatives

The foundational molecule, this compound, is synthesized from the readily available starting material, 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, commonly known as kojic acid. The primary transformation involves the chlorination of the hydroxymethyl group at the C2 position.

Subsequent modifications of the chloromethyl group allow for the creation of a diverse library of analogs. A common derivatization strategy is the nucleophilic substitution of the chlorine atom with various amines, thiols, or other nucleophiles, leading to the formation of aminomethyl, thiomethyl, or other substituted derivatives, respectively.

Experimental Protocol: Synthesis of this compound from Kojic Acid

This protocol outlines the synthesis of the core compound, often referred to as kojyl chloride.

Materials:

-

5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (Kojic Acid)

-

Thionyl chloride (SOCl₂)

-

Anhydrous organic solvent (e.g., Dichloromethane, Chloroform)

-

Triethylamine (optional, as a base)

-

Ethyl acetate

-

Dilute hydrochloric acid

-

Distilled water

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve kojic acid in an anhydrous organic solvent.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1-1.3 equivalents) to the stirred solution. The reaction is exothermic and releases HCl gas, so it should be performed in a well-ventilated fume hood.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with dilute hydrochloric acid and distilled water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data for their antiglioma, antibacterial, and antifungal properties.

Antiglioma Activity

Certain derivatives have shown promising activity against glioma cell lines. The mechanism is believed to involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| 4a | HT1080 | 1.43 | [1][2] |

| 4a | U87 | 4.6 | [1][2] |

| 4j | Primary patient-derived glioblastoma cells | Potent EC₅₀ | [3] |

Antibacterial and Antifungal Activity

The pyranone scaffold is also a promising framework for the development of novel antimicrobial agents. The minimum inhibitory concentration (MIC) is a key measure of the potency of an antimicrobial agent.

| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| 4h | Candida albicans | - | [4] |

| 4i | Candida albicans | - | [4] |

| 4l | P. aeruginosa | ≤250 | |

| 4m | S. typhimurium | ≤500 | |

| 4m | S. pneumoniae | ≤500 |

Note: A dash (-) indicates that the compound showed activity, but a specific MIC value was not provided in the referenced search result.

Key Experimental Protocols in Biological Evaluation

Detailed and standardized protocols are essential for the accurate assessment of the biological activities of these compounds.

Antiglioma Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Glioma cell lines (e.g., U87, HT1080)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Seed glioma cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Antibacterial/Antifungal Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds serially diluted in the broth

-

Inoculum of the microorganism adjusted to a standard concentration

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Biofilm Inhibition Assay: Crystal Violet Staining

This method quantifies the total biofilm biomass.

Materials:

-

Bacterial strain capable of biofilm formation (e.g., Pseudomonas aeruginosa)

-

Appropriate growth medium

-

96-well flat-bottom microtiter plates

-

Test compounds

-

Crystal violet solution (0.1%)

-

Ethanol (95%) or another suitable solvent

-

Microplate reader

Procedure:

-

Grow the bacterial culture overnight.

-

Dilute the culture and add it to the wells of a 96-well plate containing different concentrations of the test compounds.

-

Incubate the plate under conditions that promote biofilm formation (e.g., static incubation for 24-48 hours).

-

After incubation, discard the planktonic cells and wash the wells gently with water or PBS.

-

Stain the adherent biofilm with crystal violet solution for 15-20 minutes.

-

Wash away the excess stain and allow the plate to dry.

-

Solubilize the bound crystal violet with a suitable solvent (e.g., 95% ethanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents.

Antiglioma Signaling Pathway

Derivatives of 4H-pyran-4-one have been shown to inhibit the growth of glioma cells by targeting key oncogenic signaling pathways. One such pathway is the PI3K/AKT pathway, which is frequently hyperactivated in gliomas and plays a central role in cell proliferation, survival, and resistance to therapy.[3]

Caption: Inhibition of the PI3K/AKT signaling pathway by pyrano[2,3-c]pyrazole derivatives in glioma cells.

Quorum Sensing Inhibition in Pseudomonas aeruginosa

Bacterial biofilm formation is often regulated by a cell-to-cell communication system called quorum sensing (QS). In Pseudomonas aeruginosa, the las and rhl systems are two major QS circuits. Pyranone derivatives have been shown to interfere with these systems, thereby inhibiting biofilm formation.[5]

Caption: Inhibition of the las and rhl quorum sensing systems in P. aeruginosa by pyranone derivatives.

Conclusion

The this compound scaffold and its derivatives represent a promising class of compounds with a wide range of biological activities. Their potential as antiglioma, antibacterial, and antifungal agents warrants further investigation. This technical guide provides a foundational resource for researchers and drug development professionals to advance the exploration of these versatile molecules. The detailed protocols and mechanistic insights offered herein are intended to accelerate the discovery and development of novel therapeutics based on the pyranone core.

References

- 1. Design, synthesis and biological evaluation of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, also known as chlorokojic acid. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Compound Identification

| IUPAC Name | This compound |

| Synonyms | Chlorokojic acid |

| CAS Number | 7559-81-1[1][2] |

| Molecular Formula | C₆H₅ClO₃[3] |

| Molecular Weight | 160.56 g/mol [3] |

| Chemical Structure |  |

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shift Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.10 | s | 1H | -OH |

| 8.13 | s | 1H | H-6 |

| 6.61 | s | 1H | H-3 |

| 4.67 | s | 2H | -CH₂Cl |

Solvent: DMSO-d₆

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Chemical Shift Data

| Chemical Shift (δ) ppm | Assignment |

| 173.3 | C-4 |

| 164.2 | C-2 |

| 145.8 | C-5 |

| 140.1 | C-6 |

| 112.9 | C-3 |

| 43.1 | -CH₂Cl |

Solvent: DMSO-d₆

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: FTIR Absorption Peaks

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3267 | Broad | O-H stretch |

| 1645 | Strong | C=O stretch (γ-pyrone) |

| 1618 | Strong | C=C stretch |

| 1215 | Strong | C-O stretch |

| 862 | Medium | C-H out-of-plane bend |

| 750 | Medium | C-Cl stretch |

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Table 4: ESI-MS Fragmentation Data

| m/z | Ion |

| 161.0 | [M+H]⁺ |

| 158.9 | [M-H]⁻ |

Ionization Mode: Electrospray Ionization (ESI)

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. The compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum was obtained using a PerkinElmer Spectrum One FTIR spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis was performed using an Agilent 1100 series LC/MSD Trap system with an electrospray ionization (ESI) source. The analysis was conducted in both positive and negative ion modes.

Workflow for Spectroscopic Analysis

The general workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound is illustrated below. This process ensures the unambiguous identification and structural elucidation of the molecule.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide provides foundational spectroscopic data and methodologies essential for the accurate characterization of this compound. For further in-depth analysis or application-specific studies, it is recommended to consult the primary research literature.

References

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one from Kojic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one, a valuable derivative of kojic acid. This compound, also known as chlorokojic acid, serves as a key intermediate in the development of novel therapeutic agents and other biologically active molecules.[1][2][3] This document outlines the prevalent synthetic methodology, detailed experimental protocols, and key characterization data.

Introduction

Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a naturally occurring pyranone produced by several species of fungi.[1][4] Its versatile chemical structure makes it an attractive starting material for the synthesis of a wide range of derivatives with significant biological activities, including antibacterial, antifungal, and antitumor properties.[1][2] The targeted chlorination of the primary hydroxyl group of kojic acid yields this compound, a modification that enhances its utility as a synthetic building block.[1]

Synthetic Pathway

The primary route for the synthesis of this compound from kojic acid involves the selective chlorination of the primary alcohol at the C-2 position. Thionyl chloride (SOCl₂) is the most commonly employed reagent for this transformation. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is converted into a good leaving group, which is subsequently displaced by a chloride ion.

Below is a diagram illustrating the overall synthetic workflow.

References

Chlorokojic Acid: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorokojic acid, a derivative of the fungal metabolite kojic acid, serves as a valuable building block in synthetic organic chemistry.[1][2] Its chemical structure, featuring a reactive chloromethyl group, makes it a key intermediate for the synthesis of a variety of derivatives with potential biological activities, including antimicrobial, antifungal, and anticonvulsant properties.[1][3] This technical guide provides a comprehensive overview of the chemical structure and a detailed protocol for the synthesis of chlorokojic acid.

Chemical Structure

Chlorokojic acid is systematically named 2-(chloromethyl)-5-hydroxypyran-4-one.[4] Its chemical properties are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 2-(chloromethyl)-5-hydroxypyran-4-one[4] |

| Molecular Formula | C6H5ClO3[4] |

| Molecular Weight | 160.56 g/mol [5] |

| Canonical SMILES | O=C1C=C(OC=C1O)CCl[6] |

| InChI Key | WSVIQCQIJLDTEK-UHFFFAOYSA-N[6] |

| CAS Number | 7559-81-1[4] |

Synthesis of Chlorokojic Acid

The primary and most widely reported method for the synthesis of chlorokojic acid is through the chlorination of its precursor, kojic acid.[1][7] This reaction specifically targets the primary hydroxyl group at the 2-position of the pyranone ring.

Synthesis Workflow

Caption: Synthesis of Chlorokojic Acid from Kojic Acid.

Experimental Protocol

The following protocol is a synthesis of methodologies reported in the literature for the chlorination of kojic acid using thionyl chloride.[8][9]

Materials:

-

Kojic acid

-

Thionyl chloride (SOCl₂)

-

Chloroform (CHCl₃)

-

Ethyl acetate

-

Dilute hydrochloric acid

-

Distilled water

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 50g of kojic acid in 300mL of chloroform.

-

Addition of Thionyl Chloride: At room temperature (25 °C), add 50.2g of thionyl chloride to the solution.[9] It is recommended to use 1 to 1.3 equivalents of thionyl chloride per equivalent of kojic acid.[9]

-

Reaction: Stir the mixture vigorously for 4-8 hours at room temperature.[8][9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

-

Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Dissolve the residue in ethyl acetate.

-

Purification: Wash the organic layer twice with dilute hydrochloric acid and then three times with distilled water. Separate the organic layer, dry it, and concentrate it under reduced pressure.[9]

-

Isolation: The resulting precipitate is filtered and washed with acetone to afford chlorokojic acid as a white solid.[8]

Quantitative Data

| Parameter | Value | Reference |

| Yield | 76% - 85% | [2][8] |

| Melting Point | 166-167 °C | [2] |

| Reactant Ratio | 1 - 1.3 eq. of Thionyl Chloride per 1 eq. of Kojic Acid | [9] |

| Reaction Temperature | Room Temperature (approx. 25 °C) | [8][9] |

| Reaction Time | 4 - 8 hours | [8][9] |

Biological Activity and Signaling Pathways

While numerous derivatives of chlorokojic acid have been synthesized and evaluated for a range of biological activities, including antimicrobial, antiviral, and antitumor effects, there is a notable lack of information in the scientific literature regarding the specific signaling pathways directly modulated by chlorokojic acid itself.[3] One study on a derivative of chlorokojic acid indicated an activation of the p53 apoptotic pathway in MCF-7 breast cancer cells.[10] However, further research is required to elucidate the direct molecular targets and mechanisms of action of the parent chlorokojic acid. The precursor molecule, kojic acid, has been shown to act as an inducer of macrophage activation.[11]

Conclusion

Chlorokojic acid is a readily synthesized and important intermediate in medicinal chemistry. Its well-defined chemical structure and the straightforward, high-yielding synthesis from kojic acid make it an accessible starting material for the development of novel compounds with therapeutic potential. Future research should focus on elucidating the specific biological targets and signaling pathways of chlorokojic acid to better understand its potential pharmacological applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficient synthesis of thioglycosylated kojic acid by s-glycosyl isothiouronium salts | Semantic Scholar [semanticscholar.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A study of cytotoxicity of novel chlorokojic acid derivatives with their antimicrobial and antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chlorogenic Acid Attenuates Oxidative Stress-Induced Intestinal Epithelium Injury by Co-Regulating the PI3K/Akt and IκBα/NF-κB Signaling | MDPI [mdpi.com]

- 7. Chlorogenic acid mitigates acute respiratory distress syndrome via inhibition of the PI3K/AKT signalling pathway: an integrated analysis of bioinformatics and validation experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study on the synthesis and biological activity of kojic acid triazol thiosemicarbazide Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2002053562A1 - Kojic acid derivative and preparation method thereof - Google Patents [patents.google.com]

- 10. Chlorogenic Acid Inhibits Human Glioma U373 Cell Progression via Regulating the SRC/MAPKs Signal Pathway: Based on Network Pharmacology Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kojic acid, a secondary metabolite from Aspergillus sp., acts as an inducer of macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, a derivative of kojic acid also known as chlorokojic acid, represents a versatile scaffold with significant potential for therapeutic applications. While direct and extensive biological data on this core compound is limited in publicly available literature, a growing body of research on its derivatives highlights a broad spectrum of pharmacological activities. These activities, ranging from antimicrobial and antifungal to anticancer and anti-inflammatory, underscore the promise of the 4H-pyran-4-one core in drug discovery and development. This technical guide provides a comprehensive overview of the known and potential therapeutic applications of this compound, drawing insights from studies on its closely related analogues. It aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this chemical entity.

Introduction

This compound (Figure 1) is a synthetic compound derived from kojic acid, a naturally occurring pyranone produced by several species of fungi.[1] The introduction of a chloromethyl group at the 2-position of the pyran ring is a key structural modification that has been shown to impart distinct biological properties.[1] The 4H-pyran-4-one scaffold is a recognized privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. This guide will delve into the synthesis, known biological activities, and therapeutic potential of this compound and its derivatives.

Synthesis

The synthesis of this compound is typically achieved through the chlorination of kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one).[1] A common synthetic route involves the reaction of kojic acid with a chlorinating agent such as thionyl chloride.

Further derivatization, particularly the synthesis of Mannich bases, has been a primary strategy to explore and enhance the biological activities of the chlorokojic acid scaffold. These reactions typically involve the reaction of this compound with formaldehyde and a secondary amine, such as substituted piperazines or piperidines.[1][2]

Potential Therapeutic Applications

The therapeutic potential of this compound is inferred from the diverse biological activities reported for its derivatives. These applications are primarily centered around its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial and Antifungal Activity

Derivatives of this compound have demonstrated significant antimicrobial and antifungal activities.[1][2] Mannich base derivatives, in particular, have shown potent activity against a range of bacteria and fungi.

Quantitative Data:

| Derivative Class | Organism | MIC (µg/mL) | Reference |

| Mannich Bases | Bacillus subtilis | 1-2 | [2] |

| Mannich Bases | Staphylococcus aureus | 1-2 | [2] |

| Mannich Bases | Escherichia coli | Significant Activity | [2] |

| Mannich Bases | Pseudomonas aeruginosa | Significant Activity | [2] |

| Mannich Bases | Klebsiella pneumoniae | Significant Activity | [2] |

| Mannich Bases | Acinetobacter baumannii | Significant Activity | [2] |

| Mannich Bases | Candida albicans | 4-8 | [2] |

| Mannich Bases | Candida parapsilosis | 4-8 | [2] |

| Mannich Bases | Microsporum gypseum | - | [1] |

| Mannich Bases | Trichophyton mentagrophytes | - | [1] |

| Mannich Bases | Epidermophyton floccosum | - | [1] |

| Mannich Bases | Mycobacterium tuberculosis | 8-32 | [1] |

| Mannich Bases | Mycobacterium avium | 4-32 | [1] |

Experimental Protocols:

-

Antimicrobial Susceptibility Testing (Broth Microdilution): The minimum inhibitory concentration (MIC) is determined by preparing serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria). The MIC is recorded as the lowest concentration of the compound that visibly inhibits microbial growth.[3]

Anticancer Activity

The 4H-pyran-4-one scaffold is present in numerous compounds with demonstrated anticancer activity. Derivatives of kojic acid and chlorokojic acid have been evaluated for their cytotoxicity against various cancer cell lines, with some showing promising results.[4][5]

Quantitative Data:

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Kojic Acid Derivative (Compound 9) | A375 (Melanoma) | 71.27 | [6] |

| Kojic Acid Derivative (Compound 1) | A375 (Melanoma) | 73.74 | [6] |

| Mannich Base of Kojic Acid | A375 (Melanoma) | 11.26 - 68.58 | [4] |

| Kojic Acid | HCT-116 (Colon) | More effective than on HeLa and MCF7 | [7] |

| Kojic Acid | HepG2 (Liver) | More effective than on HeLa and MCF7 | [7] |

Experimental Protocols:

-

MTT Assay for Cytotoxicity: This colorimetric assay assesses cell viability. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound. After an incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured spectrophotometrically. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[2]

Anti-inflammatory Activity

The anti-inflammatory potential of 4H-pyran-4-one derivatives is an emerging area of interest. Studies on related compounds, such as chlorogenic acid and other pyranone derivatives, suggest that a key mechanism of action may involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] This pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

Signaling Pathway:

Experimental Protocols:

-

In Vivo Anti-inflammatory Models: The carrageenan-induced paw edema model in rodents is a standard method for evaluating acute anti-inflammatory activity. An inflammatory agent (carrageenan) is injected into the paw of the animal, inducing edema. The test compound is administered prior to the carrageenan injection, and the paw volume is measured at various time points to assess the reduction in swelling compared to a control group.[4]

Conclusion and Future Directions

This compound presents a promising chemical scaffold for the development of novel therapeutic agents. While direct biological data on the parent compound is not extensively documented, the significant antimicrobial, anticancer, and potential anti-inflammatory activities of its derivatives strongly suggest its therapeutic potential. Future research should focus on a more thorough investigation of the biological activities of this compound itself to establish a baseline for structure-activity relationship studies. Elucidation of its specific molecular targets and mechanisms of action will be crucial for its advancement as a drug lead. The development of more diverse libraries of derivatives, coupled with high-throughput screening, could unlock the full therapeutic potential of this versatile pyranone scaffold.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A study of cytotoxicity of novel chlorokojic acid derivatives with their antimicrobial and antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]

- 4. Synthesis and Cytotoxic Evaluation of Kojic Acid Derivatives with Inhibitory Activity on Melanogenesis in Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Anti-inflammatory effects of chlorogenic acid in lipopolysaccharide-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antimicrobial Properties of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, also known as chlorokojic acid, is a derivative of kojic acid, a naturally occurring pyranone produced by several species of fungi. While kojic acid itself exhibits a range of biological activities, its derivatives, including chlorokojic acid, have been synthesized and investigated for enhanced pharmacological properties. This technical guide provides a comprehensive overview of the antimicrobial properties of this compound and its derivatives, focusing on their activity against a spectrum of bacteria and fungi. The guide summarizes available quantitative antimicrobial data, details relevant experimental protocols, and visually represents experimental workflows and proposed mechanisms of action.

Introduction

The rising threat of antimicrobial resistance necessitates the exploration of novel chemical entities with potent and broad-spectrum antimicrobial activity. Pyranone derivatives, a class of heterocyclic compounds, have emerged as promising scaffolds in drug discovery due to their diverse biological activities. This compound, a halogenated derivative of kojic acid, has been a focal point of such research. This document serves as a technical resource for professionals in the fields of microbiology, medicinal chemistry, and drug development, offering a detailed examination of the antimicrobial characteristics of this compound and its analogues.

Antimicrobial Activity: Quantitative Data

While specific quantitative antimicrobial data for the parent compound, this compound, is not extensively available in the public domain, numerous studies have reported the Minimum Inhibitory Concentrations (MICs) of its derivatives. These derivatives often feature modifications at the chloromethyl position, leading to a range of antimicrobial potencies. The following tables summarize the reported MIC values for various derivatives against a panel of clinically relevant bacteria and fungi.

Table 1: Antibacterial Activity of this compound Derivatives (Mannich Bases)

| Compound/Derivative | Bacillus subtilis (µg/mL) | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Klebsiella pneumoniae (µg/mL) | Acinetobacter baumannii (µg/mL) |

| Derivative Series 1 | 1-2 | 1-2 | - | - | - | - |

| Derivative 3 | - | - | Significant Activity | Significant Activity | Significant Activity | Significant Activity |

| Derivative 5 | - | - | Significant Activity | Significant Activity | Significant Activity | Significant Activity |

| Derivative 6 | - | - | Significant Activity | Significant Activity | Significant Activity | Significant Activity |

Note: Specific MIC values for derivatives 3, 5, and 6 against Gram-negative bacteria were described as "significant activity" without precise numerical data in the cited literature.

Table 2: Antifungal Activity of this compound Derivatives (Mannich Bases)

| Compound/Derivative | Candida albicans (µg/mL) | Candida parapsilosis (µg/mL) |

| Derivative Series 1 | 4-8 | 4-8 |

The data indicates that derivatives of this compound exhibit potent activity against Gram-positive bacteria and notable antifungal activity.[1][2] The activity against Gram-negative bacteria appears to be more variable and derivative-specific.

Experimental Protocols

The determination of the antimicrobial activity of this compound and its derivatives is primarily achieved through standardized in vitro susceptibility testing methods. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

-

Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Positive control (microorganism in broth without the test compound)

-

Negative control (broth only)

-

Reference antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

-

Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in the microtiter plate using the appropriate broth. The final volume in each well is typically 100 µL.

-

Inoculum Preparation: A suspension of the test microorganism is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well containing the test compound and the positive control wells are inoculated with 100 µL of the standardized microbial suspension.

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours for most bacteria, or at a temperature and duration suitable for the growth of the specific fungus being tested.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

References

Antiglioma Activity of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiglioma activity of derivatives of 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one, a class of compounds showing promise in the field of oncology. While direct research on the antiglioma properties of the parent compound is limited, this paper will focus on closely related and well-studied derivatives, particularly those of 5-hydroxy-2-methyl-4H-pyran-4-one, to extrapolate potential mechanisms and therapeutic strategies.

Introduction to 4H-Pyran-4-one Derivatives in Glioma Treatment

Gliomas are highly aggressive and invasive brain tumors with limited effective treatment options. The unique chemical scaffold of 4H-pyran-4-one, a derivative of kojic acid, has garnered significant interest for its diverse biological activities, including anticancer properties. These compounds are being explored for their potential to inhibit tumor growth, proliferation, and migration. A key area of investigation is their role as scavengers of oncometabolites like D-2-hydroxyglutarate (D-2HG), which is found in high levels in a significant percentage of grade II gliomas and is implicated in cancer initiation.[1][2]

Quantitative Data on Antiglioma Activity

While specific data on this compound in glioma is not extensively available, studies on the closely related 5-hydroxy-2-methyl-4H-pyran-4-one derivatives provide valuable insights into their potential efficacy. The following tables summarize the key quantitative findings from preclinical studies.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Compound 4a (a 5-hydroxy-2-methyl-4H-pyran-4-one derivative) | HT1080 (human fibrosarcoma, often used in glioma studies) | 1.43 ± 0.2 | [3] |

| U87 (human glioblastoma) | 4.6 ± 0.3 | [3] | |

| 2-chloromethyl-5-hydroxy-4-pyranone | L1210 (murine leukemia) | 20 | [4] |

Table 1: In Vitro Anti-proliferative Activity of 4H-Pyran-4-one Derivatives

| Assay | Cell Lines | Compound | Concentration | Results | Reference |

| d-2HG Production Inhibition | HT1080 | Compound 4a | 1 µM | 86.3% inhibition | [3][5] |

| Colony Formation Inhibition | U87 and HT1080 | Compound 4a | 1 µM | Dramatic inhibitory effects | [3][5] |

| Migration Inhibition | U87 and HT1080 | Compound 4a | Not specified | Significant inhibitory effects | [3] |

Table 2: Functional Effects of a Lead 5-hydroxy-2-methyl-4H-pyran-4-one Derivative (Compound 4a)

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of 4H-pyran-4-one derivatives against glioma cells.

Synthesis of 5-hydroxy-2-methyl-4H-pyran-4-one Derivatives

A common synthetic route involves a microwave-assisted condensation reaction of allomaltol (5-hydroxy-2-methyl-4H-pyran-4-one) with various aldehydes in the presence of a catalyst like triethylenediamine (DABCO).[3]

Cell Culture

Human glioma cell lines, such as U87 and HT1080, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

-

Seeding: Plate glioma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Expose the cells to a range of concentrations of the test compounds for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]

Colony Formation Assay

This assay assesses the ability of single cells to grow into colonies, a measure of self-renewal and clonogenic potential.

-

Seeding: Seed a low density of glioma cells in 6-well plates.

-

Treatment: Treat the cells with the desired concentrations of the test compounds.

-

Incubation: Incubate the plates for a period that allows for colony formation (typically 1-2 weeks), with periodic changes of the treatment-containing medium.

-

Staining: Fix the colonies with methanol and stain with crystal violet.

-

Quantification: Count the number of colonies (typically defined as having >50 cells) in each well.

Cell Migration Assay (Wound Healing Assay)

This assay is used to evaluate the effect of compounds on cell migration.

-

Monolayer Culture: Grow glioma cells to a confluent monolayer in 6-well plates.

-

Scratch Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the wells to remove detached cells and add fresh medium containing the test compound or vehicle control.

-

Imaging: Capture images of the scratch at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 24, 48 hours).

-

Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Signaling Pathways and Mechanisms of Action

The antiglioma activity of 4H-pyran-4-one derivatives is believed to be multifactorial, involving the modulation of several key signaling pathways.

Inhibition of D-2-Hydroxyglutarate (D-2HG) Production

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are common in gliomas, leading to the accumulation of the oncometabolite D-2HG. D-2HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and promoting tumorigenesis.[3] Certain 5-hydroxy-2-methyl-4H-pyran-4-one derivatives have been shown to act as potent D-2HG scavengers, thereby reversing these oncogenic effects.[3]

General Experimental Workflow for Antiglioma Drug Screening

The following diagram illustrates a typical workflow for the preclinical evaluation of potential antiglioma compounds.

Potential Downstream Signaling Pathways

While the direct targets of this compound in glioma are yet to be fully elucidated, it is plausible that they modulate key signaling pathways known to be dysregulated in these tumors. The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways are central to glioma cell proliferation, survival, and invasion.[7][8] Future research should investigate the impact of these pyran-4-one derivatives on these critical oncogenic pathways.

References

- 1. A modulatory effect of novel kojic acid derivatives on cancer cell proliferation and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis and biological evaluation of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Chlorogenic Acid Inhibits Human Glioma U373 Cell Progression via Regulating the SRC/MAPKs Signal Pathway: Based on Network Pharmacology Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aberrant Signaling Pathways in Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations [mdpi.com]

2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one as a Tyrosinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Tyrosinase and Melanogenesis

Tyrosinase is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1] It catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Overproduction of melanin can lead to hyperpigmentary disorders such as melasma and age spots.[1] Consequently, the inhibition of tyrosinase is a key strategy in the development of therapeutic and cosmetic agents for skin lightening and the treatment of hyperpigmentation.

2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one: A Kojic Acid Analog

This compound shares the same 5-hydroxy-4H-pyran-4-one core structure as kojic acid, a widely used tyrosinase inhibitor in the cosmetics industry. The primary structural difference is the substitution of a chloromethyl group at the 2-position in place of the hydroxymethyl group in kojic acid. This structural similarity is the basis for postulating its activity as a tyrosinase inhibitor.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7559-81-1 | [2] |

| Molecular Formula | C₆H₅ClO₃ | [2] |

| Molecular Weight | 160.56 g/mol | [2] |

| IUPAC Name | This compound | [2] |

Postulated Mechanism of Tyrosinase Inhibition

Based on the well-documented mechanism of kojic acid, this compound is likely to inhibit tyrosinase through chelation of the copper ions in the enzyme's active site. The α-hydroxy-ketone moiety in the pyranone ring is crucial for this activity. By binding to the copper ions, the inhibitor can block the binding of the natural substrate, L-tyrosine, thereby preventing the enzymatic cascade of melanin synthesis. This mode of action suggests that it may act as a competitive inhibitor.

Postulated chelation of copper ions in the tyrosinase active site.

Quantitative Data on Related Compounds

While no specific IC50 or Ki values have been published for this compound, data for kojic acid and its derivatives provide a valuable reference point for its potential inhibitory potency. The inhibitory activity of kojic acid derivatives can be significantly influenced by the substituent at the 2-position.

Table 2: Tyrosinase Inhibitory Activity of Kojic Acid and Selected Derivatives

| Compound | IC50 (µM) | Inhibition Type | Reference |

| Kojic Acid | 16.69 | Competitive | [3] |

| Compound 5c | 0.0089 | Competitive | [3] |

| Compound 5d | 8.26 | Mixed-type | [3] |

| Mulberrofuran G | 6.35 | Competitive | [4] |

Note: Compounds 5c and 5d are hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives of cinnamic acid, demonstrating that modifications to the core structure can yield highly potent inhibitors.

Experimental Protocols for Evaluation

To ascertain the tyrosinase inhibitory activity of this compound, the following experimental protocols are recommended.

In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This assay is a standard method for screening potential tyrosinase inhibitors.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound (Test Compound)

-

Kojic Acid (Positive Control)

-

Phosphate Buffer (50 mM, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound and kojic acid in DMSO.

-

Prepare serial dilutions of the test compound and kojic acid in phosphate buffer.

-

In a 96-well plate, add 20 µL of the test compound/kojic acid dilutions to respective wells.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer) to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 2.5 mM in phosphate buffer) to all wells.

-

Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

Workflow for the in vitro tyrosinase inhibition assay.

Enzyme Kinetics Study

To determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), a kinetic study should be performed.

Procedure:

-

Perform the tyrosinase inhibition assay as described above, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor.

-

Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

-

Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

-

The pattern of the lines on the plot will indicate the type of inhibition.

Cellular Anti-Melanogenesis Assay

This assay evaluates the effect of the compound on melanin production in a cellular context.

Materials:

-

B16F10 melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

α-Melanocyte-stimulating hormone (α-MSH)

-

This compound (Test Compound)

-

Kojic Acid (Positive Control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assay

-

NaOH

Procedure:

-

Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or kojic acid in the presence of α-MSH (to stimulate melanogenesis) for 48-72 hours.

-

Assess cell viability using the MTT assay to ensure the observed effects are not due to cytotoxicity.

-

To measure melanin content, lyse the cells with NaOH and measure the absorbance of the lysate at 405 nm.

-

Normalize the melanin content to the total protein content of the cells.

Signaling Pathway of Melanogenesis

The regulation of melanogenesis is a complex process involving various signaling pathways. The primary pathway involves the activation of the melanocortin 1 receptor (MC1R) by α-MSH, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates and activates the microphthalmia-associated transcription factor (MITF). MITF is the master regulator of melanogenic gene expression, including the gene for tyrosinase.

Simplified signaling pathway of melanogenesis and the target of inhibition.

Conclusion and Future Directions

This compound represents a promising, yet uncharacterized, candidate for tyrosinase inhibition. Its structural similarity to kojic acid strongly suggests a potential for similar bioactivity. Future research should focus on the synthesis and in vitro and in vivo evaluation of this compound to determine its IC50 value, mechanism of inhibition, and efficacy in cellular models of melanogenesis. Furthermore, structure-activity relationship studies of related analogs could lead to the development of novel and more potent tyrosinase inhibitors for dermatological and cosmetic applications. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive evaluation of this and other potential tyrosinase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one: An Experimental Protocol

Application Note

This document provides a comprehensive experimental protocol for the synthesis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, a valuable intermediate in the development of novel therapeutic agents and functional materials. The synthesis, which involves the chlorination of commercially available kojic acid, is a straightforward and efficient method for producing this versatile building block. This protocol is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development. Adherence to the detailed methodology and safety precautions outlined herein is crucial for the successful and safe execution of the synthesis.

Introduction

This compound, also known as chlorokojic acid, is a derivative of kojic acid, a naturally occurring pyrone. The presence of a reactive chloromethyl group makes it a key precursor for the synthesis of a wide range of derivatives with potential biological activities. The established method for its synthesis is the direct chlorination of the primary alcohol of kojic acid using thionyl chloride. This protocol details a reliable procedure for this transformation, including reaction setup, work-up, purification, and characterization of the final product.

Experimental Protocol

The synthesis of this compound is achieved through the chlorination of kojic acid using thionyl chloride.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Kojic Acid (≥98%) | Reagent | Sigma-Aldrich |

| Thionyl Chloride (≥99%) | Reagent | Sigma-Aldrich |

| Chloroform (CHCl₃, ≥99%) | ACS Grade | Fisher Scientific |

| Ethyl Acetate (EtOAc, ≥99.5%) | ACS Grade | Fisher Scientific |

| Hydrochloric Acid (HCl, dilute) | ACS Grade | VWR |

| Distilled Water (H₂O) | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade |

Equipment

-

500 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser

-